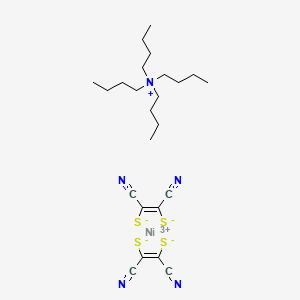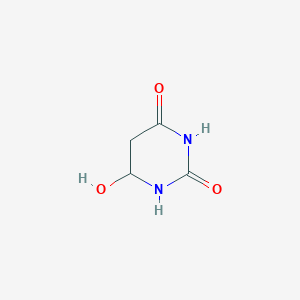
Ethyl3-(1-piperidinyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl3-(1-piperidinyl)acrylate is an organic compound with the molecular formula C10H17NO2. It is a colorless liquid that is soluble in organic solvents such as ethanol and ether. This compound is commonly used in the synthesis of biologically active compounds and as a monomer for polymer materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl3-(1-piperidinyl)acrylate can be synthesized through various chemical reactions. One common method involves the reaction of ethyl acetate or ethyl chloroacetate with 1-piperidine ethanol . Another method involves the reaction of 3-(N,N-dimethylamino)acrylate with piperidine under acid-catalyzed conditions .
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and cost-effectiveness, making it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl3-(1-piperidinyl)acrylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding reduced products.
Substitution: It can undergo substitution reactions where the piperidine ring or the acrylate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may yield various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl3-(1-piperidinyl)acrylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the synthesis of biologically active compounds that can be used in biological studies.
Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used as a monomer in the production of polymer materials .
Wirkmechanismus
The mechanism of action of Ethyl3-(1-piperidinyl)acrylate involves its interaction with molecular targets and pathways in biological systems. The piperidine ring in the compound is known to interact with various receptors and enzymes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- Ethyl3-(1-pyrrolidinyl)acrylate
- Ethyl3-(1-morpholinyl)acrylate
- Ethyl3-(1-piperazinyl)acrylate
Comparison: Ethyl3-(1-piperidinyl)acrylate is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
19524-67-5 |
|---|---|
Molekularformel |
C10H17NO2 |
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
ethyl 3-piperidin-1-ylprop-2-enoate |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10(12)6-9-11-7-4-3-5-8-11/h6,9H,2-5,7-8H2,1H3 |
InChI-Schlüssel |
ZNMIFKKFGNALHJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=CN1CCCCC1 |
Kanonische SMILES |
CCOC(=O)C=CN1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-2-(5-Phenyl-[1,3,4]oxadiazol-2-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B1149126.png)



![Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B1149138.png)



![2-(Benzo[b]thiophen-2-yl)ethanamine](/img/structure/B1149142.png)

